Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate

Description

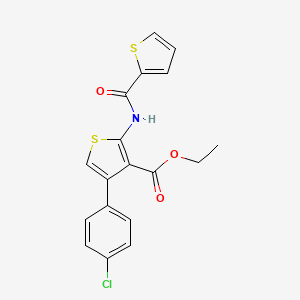

Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate is a substituted thiophene derivative characterized by a 4-chlorophenyl group at the 4-position and a thiophene-2-amido moiety at the 2-position of the central thiophene ring. The ethyl ester at the 3-position enhances its lipophilicity, making it a candidate for pharmaceutical and materials science applications.

Key structural features include:

- Ethyl ester: Improves solubility in organic solvents, facilitating purification and characterization.

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3S2/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h3-10H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUADADFBWXBUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:

Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

Amidation: The thiophene ring is then functionalized with an amide group through amidation reactions.

Esterification: Finally, the carboxylate ester is formed through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient synthesis.

Chemical Reactions Analysis

Reaction Types

The compound undergoes several key reactions influenced by its thiophene ring, amide group, and ester functionality:

Oxidation of the Thiophene Ring

-

Mechanism : The thiophene ring can oxidize to form sulfoxides or sulfones.

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.

Reduction of Carbonyl Groups

-

Mechanism : The ester group (ethoxycarbonyl) can reduce to a primary alcohol.

-

Reagents : Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF).

Substitution Reactions

-

Mechanism : The chlorine atom on the 4-chlorophenyl ring undergoes nucleophilic substitution.

-

Reagents : Amines or other nucleophiles in polar aprotic solvents (e.g., dimethylformamide).

Hydrolysis of the Ester

-

Mechanism : The ethyl ester hydrolyzes to the carboxylic acid under basic or acidic conditions.

-

Reagents : Sodium hydroxide (NaOH) in mixed solvents (e.g., THF/methanol/water) .

Amide Formation

-

Mechanism : The thiophene-2-amido group forms via coupling reactions.

-

Reagents : 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane .

Reagents and Reaction Conditions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | m-CPBA, H₂O₂, heat | Thiophene sulfoxide/sulfone |

| Reduction (ester) | LiAlH₄, THF | Alcohol |

| Substitution (Cl) | Nucleophile (e.g., NH₃), solvent, catalyst | Substituted phenyl derivative |

| Hydrolysis | NaOH, THF/methanol/water | Carboxylic acid |

| Amide Coupling | EDCl, HOBt, dichloromethane | Thiophene-2-amido derivative |

Analytical Methods

Key techniques used to confirm structural integrity and reaction outcomes:

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate, as anticancer agents. Thiophene-based compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, derivatives of thiophene have been shown to enhance the cytotoxicity of existing chemotherapeutic agents like sorafenib, significantly reducing the IC50 values in treated cells .

2. Antimicrobial Properties

Thiophene derivatives exhibit antimicrobial activity against a range of pathogens. The structural features of this compound may contribute to this activity by interacting with microbial cellular components, potentially disrupting their function .

Organic Synthesis

1. Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow for further modifications, enabling the synthesis of more complex molecules that can be tailored for specific applications in drug development or materials science .

2. Synthesis of Novel Thiophene Derivatives

The compound can be utilized in the synthesis of novel thiophene derivatives through various chemical reactions such as nucleophilic substitutions and coupling reactions. These derivatives may possess enhanced biological activities or novel properties suitable for different applications .

Materials Science Applications

1. Conductive Polymers

Thiophene derivatives are known for their electrical conductivity properties, making them suitable for applications in organic electronics. This compound could be explored as a precursor for the development of conductive polymers or organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and solar cells.

2. Dyes and Pigments

The compound's vibrant color and stability under various conditions make it a candidate for use in dyes and pigments. Its incorporation into polymer matrices can enhance the performance and durability of colored materials used in coatings and plastics.

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-(4-chlorophenyl)thiophene-3-carboxylate derivatives, where variations in the 2-position substituent significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Comparative Analysis of Ethyl 4-(4-chlorophenyl)thiophene-3-carboxylate Derivatives

Key Findings:

Synthetic Efficiency: The dimethylaminomethyleneamino derivative (92% yield) demonstrates superior synthetic efficiency compared to analogs like the methoxyphenoxy acetyl variant (22% yield) . Substituents with bulky or electron-deficient groups (e.g., quinoxaline) may require harsher conditions, reducing yields.

Structural Influence on Properties: Electron-withdrawing groups (e.g., cyanoacetyl) increase molecular polarity but reduce thermal stability.

Thiophene-2-amido derivatives are hypothesized to inhibit kinases due to structural similarity to ATP-binding motifs, though experimental data is lacking in the evidence.

Safety and Handling: Cyclohexylphenyl analogs (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) carry warnings for skin/eye irritation and respiratory toxicity, indicating that substituents influence hazard profiles .

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevance in therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C15H14ClN2O2S2

- Molecular Weight : 340.86 g/mol

The presence of thiophene and chlorophenyl groups contributes to its biological properties, as these moieties are often associated with various pharmacological activities.

Research indicates that compounds containing thiophene rings exhibit a range of biological activities, including:

- Antitumor Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation. This compound may exert its effects through modulation of key signaling pathways involved in cell growth and apoptosis.

- Kinase Inhibition : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs) and other kinases, which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study assessing the compound's effects on renal carcinoma cells showed:

| Compound | IC50 (µM) |

|---|---|

| This compound | 11.70 |

| Reference Compound (Staurosporine) | 9.50 |

These results suggest that the compound has comparable potency to established anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the thiophene ring or the chlorophenyl group can enhance or diminish biological activity. For example, substituents that increase lipophilicity often correlate with improved cellular uptake and efficacy.

Case Studies

- Anticancer Efficacy : A recent study evaluated the anticancer properties of this compound in various tumor models. The findings revealed that the compound significantly reduced tumor size in xenograft models, indicating its potential for further development as an anticancer agent.

- Mechanistic Insights : Another study investigated the molecular mechanisms underlying the compound's action. It was found to induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins, thereby promoting cancer cell death.

Q & A

Basic: What are the common synthetic routes for Ethyl 4-(4-chlorophenyl)-2-(thiophene-2-amido)thiophene-3-carboxylate, and which analytical methods confirm its purity and structure?

Answer:

The compound is typically synthesized via multi-step reactions involving:

- Condensation reactions between thiophene precursors (e.g., ethyl cyanoacetate, 4-chlorobenzaldehyde) in polar aprotic solvents like DMF under reflux .

- Amidation steps to introduce the thiophene-2-amido group, often using coupling agents or activated intermediates .

- Recrystallization (e.g., from dioxane/water mixtures) to purify the final product .

Analytical methods include:

- 1H NMR spectroscopy to confirm substituent integration and coupling patterns (e.g., singlet for aromatic protons at δ 6.51–7.72) .

- Elemental analysis (CHNS) to validate stoichiometry (e.g., C: 67.80% vs. theoretical 68.16%) .

- HPLC or TLC for purity assessment (>95% by area normalization) .

Advanced: How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Answer:

Optimization strategies include:

- Solvent selection : Replacing DMF with less viscous solvents (e.g., acetonitrile) to enhance reaction homogeneity .

- Catalyst screening : Testing bases like triethylamine or DBU to accelerate amidation kinetics .

- Temperature control : Lowering reflux temperatures to minimize side reactions (e.g., hydrolysis of ester groups) .

- In-line monitoring : Using FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Identifies substituent positions (e.g., thiophene protons at δ 6.51 and chlorophenyl protons at δ 7.20–7.32) and confirms ester/amide linkages .

- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N-H bend at ~3300 cm⁻¹ for amides) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 329.46 for related analogs) .

Advanced: How to resolve contradictions between elemental analysis and theoretical values?

Answer:

- Recalibrate instrumentation : Ensure combustion analyzers are calibrated with certified standards .

- Sample purity : Re-purify via column chromatography to remove hygroscopic impurities affecting CHNS results .

- Alternative methods : Use X-ray crystallography to confirm molecular composition if discrepancies persist .

Basic: What safety protocols apply for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., DMF, thiophene derivatives) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can X-ray crystallography and SHELX determine the crystal structure?

Answer:

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy atoms (e.g., Cl, S) .

- SHELX refinement :

- CIF validation : Check for PLATON alerts to confirm absence of twinning or disorder .

Advanced: How to study structure-activity relationships (SAR) in pharmacological research?

Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with cyclohexylphenyl) and compare bioactivity .

- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase binding pockets) .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) to correlate electronic effects (e.g., Hammett σ values) with activity .

Advanced: How to design experiments probing electronic effects on thiophene reactivity?

Answer:

- Substituent variation : Introduce electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at the 4-position of the phenyl ring .

- Kinetic studies : Monitor reaction rates (e.g., amidation) via UV-Vis spectroscopy to assess substituent impact .

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.